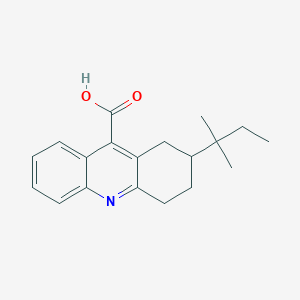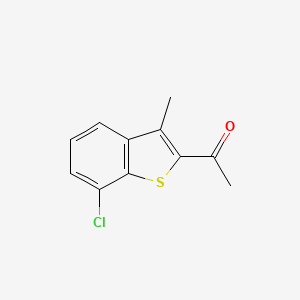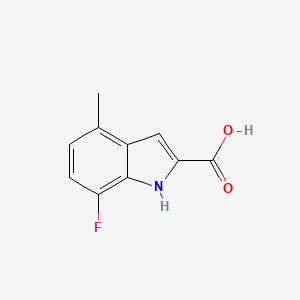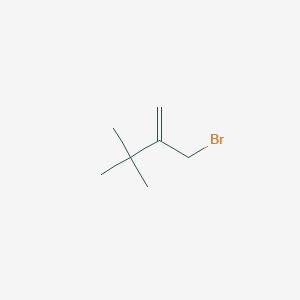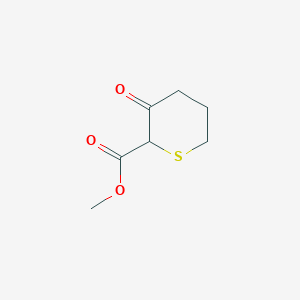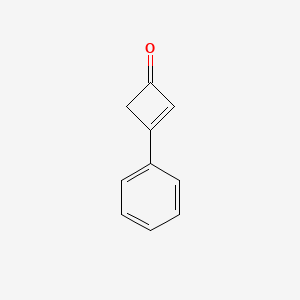
3-Phenylcyclobutenone
Vue d'ensemble
Description
3-Phenylcyclobutenone is an organic compound with the molecular formula C10H8O. It is a four-membered ring ketone with a phenyl group attached to one of the carbon atoms in the ring. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Phenylcyclobutenone can be synthesized through various methods. One common approach involves the reaction of 2,2-dichloro-3-phenylcyclobutenone with a base to induce dehydrohalogenation . Another method includes the [2+2] cycloaddition of phenylacetylene with dichloroketene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylcyclobutenone undergoes various chemical reactions, including:
Baeyer-Villiger Oxidation: This reaction, catalyzed by cationic cobalt (III) salen complexes, converts this compound into the corresponding lactone.
Nucleophilic Addition: Due to its electron-deficient enone moiety, this compound readily undergoes nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and chiral flavinium salts.
Baeyer-Villiger Oxidation: Cobalt (III) salen complexes and hydrogen peroxide.
Nucleophilic Addition: Various nucleophiles under mild conditions.
Major Products:
Lactones: Formed through oxidation and Baeyer-Villiger reactions.
Substituted Cyclobutanones: Resulting from nucleophilic addition reactions.
Applications De Recherche Scientifique
3-Phenylcyclobutenone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenylcyclobutenone in chemical reactions involves its highly strained four-membered ring, which makes it reactive towards ring-opening reactions. The electron-deficient enone moiety facilitates nucleophilic addition, while the phenyl group stabilizes intermediates formed during reactions . In oxidation reactions, the compound undergoes transformation to form lactones through the Baeyer-Villiger mechanism .
Comparaison Avec Des Composés Similaires
Cyclobutanone: A simpler four-membered ring ketone without the phenyl group.
Benzocyclobutenone: A benzene-fused cyclobutenone with different reactivity due to the aromatic ring.
Uniqueness: 3-Phenylcyclobutenone is unique due to its combination of a strained cyclobutenone ring and a stabilizing phenyl group, which imparts distinct reactivity and stability compared to other cyclobutenones and cyclobutanones .
Propriétés
IUPAC Name |
3-phenylcyclobut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOQFIKQFGCRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191758 | |
| Record name | 3-Phenylcyclobutenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38425-47-7 | |
| Record name | 3-Phenylcyclobutenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038425477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylcyclobutenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 3-phenylcyclobutenone and its derivatives?
A1: Several synthetic approaches have been explored:
- Cycloaddition reactions: 1,1-Difluoro-2,2-dichloro-3-phenylcyclobutene, synthesized via the cycloaddition of phenylacetylene and 1,1-difluoro-2,2-dichloroethylene, serves as a precursor to 2,2-dichloro-3-phenylcyclobutenone upon hydrolysis. []
- Rearrangement reactions: Heating 1,1-difluoro-2,2-dichloro-3-phenylcyclobutene with triethylamine leads to the formation of 1,1-difluoro-2,4-dichloro-3-phenylcyclobutene, which yields 2,4-dichloro-3-phenylcyclobutenone upon hydrolysis. []
Q2: How do halogen substituents influence the reactivity of 3-phenylcyclobutenones?
A2: Halogen substituents play a crucial role in the reactivity of 3-phenylcyclobutenones:
- Ring-opening reactions: The presence and position of halogens significantly impact the ring-opening reactions of 3-phenylcyclobutenones in acidic and basic conditions. [] For instance, 2,4-Dichloro-3-phenylcyclobutenone undergoes base-induced ring opening, yielding 2,4-dichloro-3-phenyl-3-butenoic acid. [, ]
- Nucleophilic displacement and rearrangement: 2,2-Dihalo-3-phenylcyclobutenones undergo rearrangement to their respective 2,4-dihalo isomers upon reacting with alkali halides or triethylamine. [] This highlights the influence of halogens on the reactivity and stability of different isomers.
Q3: What interesting reactions does 2,4-dichloro-3-phenylcyclobutenone undergo?
A3: 2,4-Dichloro-3-phenylcyclobutenone exhibits intriguing reactivity:
- Racemization: Optically active 2,4-dichloro-3-phenylcyclobutenone undergoes racemization, suggesting a mechanism involving the reversible formation of (1-phenyl-2-chloroethenyl)-chloroketene. []
- Resistance to enol acetate formation: Unlike other ketones, 2,4-dichloro-3-phenylcyclobutenone resists forming 1-acetoxy-2,4-dichloro-3-phenylcyclobutadiene under conditions favoring enol acetate formation. []
Q4: What structural insights are available for 2,2-dichloro-3-phenylcyclobutenone?
A4: The crystal and molecular structure of 2,2-dichloro-3-phenylcyclobutenone have been elucidated using X-ray crystallography. [] The molecule exhibits a nearly planar conformation, with only the chlorine atoms deviating from the plane. Notably, the bond lengths suggest significant conjugation between the benzene ring and the cyclobutenone moiety. []
Q5: How does phenylcyclobutadienoquinone react with methanol?
A5: Phenylcyclobutadienoquinone reacts with methanol, yielding three distinct products: 2,4-dimethoxy-3-phenylcyclobutenone, 3-phenyl-4-hydroxy-4-methoxy-2-butenoic acid lactone, and dimethyl phenylsuccinate. [] The product distribution is temperature-dependent, suggesting a common intermediate, 2-hydroxy-2-methoxy-3-phenylcyclobutenone, in their formation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate](/img/structure/B3382974.png)

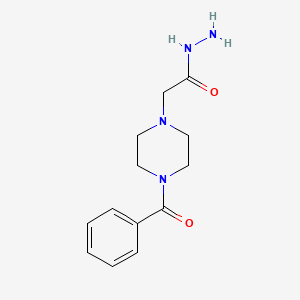
![5-[(2-Methoxyphenyl)(methyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3382987.png)

